4-Benzoylpyridine-2-carboxylic acid

Description

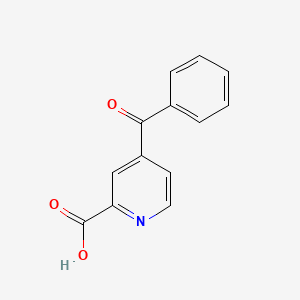

4-Benzoylpyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a benzoyl group at position 4 and a carboxylic acid group at position 2. The benzoyl group (C₆H₅CO-) is electron-withdrawing, which enhances the acidity of the carboxylic acid moiety and influences the compound’s solubility, reactivity, and intermolecular interactions. This structure is relevant in medicinal chemistry and materials science, where such derivatives are explored for their biological activity or coordination properties .

Properties

IUPAC Name |

4-benzoylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-12(9-4-2-1-3-5-9)10-6-7-14-11(8-10)13(16)17/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPSTQOBCATZDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of pyridine derivatives, where benzoyl chloride reacts with pyridine in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the carboxylic acid group at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.

Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Pharmaceutical Applications

Antibacterial and Antifungal Activity

4-Benzoylpyridine-2-carboxylic acid has been studied for its potential as an antibacterial agent, particularly against Gram-positive bacteria. Its derivatives have also shown antifungal properties, making them candidates for the development of new antimicrobial agents. Research indicates that modifications to the compound can enhance its biological activity, leading to more effective treatments against resistant strains of bacteria and fungi .

Anti-inflammatory Properties

The compound and its derivatives have been explored for anti-inflammatory effects. Studies suggest that this compound can inhibit specific inflammatory pathways, making it a potential candidate for treating inflammatory diseases.

Cancer Research

Recent investigations have highlighted the compound's role in cancer research. It has been shown to exhibit antiproliferative effects on various cancer cell lines, including breast and ovarian cancers. The mechanism involves the inhibition of key enzymes involved in tumor growth, positioning it as a promising lead compound for anticancer drug development .

Material Science Applications

Ligand in Coordination Chemistry

this compound acts as a ligand in coordination complexes with transition metals. These complexes have been studied for their catalytic properties and electronic characteristics, which can be tuned by altering the metal center or the ligand environment. This application is significant in developing new catalysts for organic synthesis and industrial processes .

Synthesis of Advanced Materials

The compound is also utilized in synthesizing advanced materials such as polymers and nanomaterials. Its ability to form stable complexes with metals can be exploited to create materials with unique properties, including enhanced conductivity or magnetic characteristics .

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The research involved synthesizing various derivatives and testing their efficacy through Minimum Inhibitory Concentration (MIC) assays, revealing promising results that warrant further investigation into their mechanisms of action .

Case Study 2: Cancer Cell Proliferation Inhibition

In another study focusing on cancer treatment, researchers synthesized several derivatives of this compound and evaluated their effects on human cancer cell lines. Results indicated that certain derivatives had IC50 values significantly lower than existing chemotherapeutic agents, suggesting a potential new avenue for cancer treatment .

Mechanism of Action

The mechanism of action of 4-benzoylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to interact with neurotransmitter receptors in the brain, influencing their activity and potentially exerting anticonvulsant effects. The compound’s ability to modulate receptor activity is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Substituent Position and Functional Group Analysis

The table below compares 4-benzoylpyridine-2-carboxylic acid with analogous pyridine derivatives, highlighting structural and functional differences:

| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | Not provided | C₁₃H₉NO₃ | Benzoyl (4), Carboxylic acid (2) | Carboxylic acid, Ketone | ~239.22 (estimated) |

| 4-Methylpyridine-2-carboxylic acid | 4021-08-3 | C₇H₇NO₂ | Methyl (4), Carboxylic acid (2) | Carboxylic acid, Alkyl | 153.14 |

| 2-(Benzyloxy)pyridine-4-carboxylic acid | 467236-25-5 | C₁₃H₁₁NO₃ | Benzyloxy (2), Carboxylic acid (4) | Carboxylic acid, Ether | 229.24 |

| 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine | 1267011-08-4 | C₁₂H₈FNO₃ | Fluorophenyl (4), Hydroxyl (2) | Carboxylic acid, Hydroxyl | 249.20 |

| 2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid | Not provided | C₁₀H₇NO₃S | Thiophene (6), Hydroxyl (2) | Carboxylic acid, Thiophene | 221.23 |

Key Observations:

- Substituent Effects : The benzoyl group in this compound introduces strong electron-withdrawing effects, increasing the acidity of the carboxylic acid group compared to methyl (electron-donating) or benzyloxy (electron-withdrawing but less than benzoyl) substituents .

- Positional Isomerism: 2-(Benzyloxy)pyridine-4-carboxylic acid differs in substituent placement (carboxylic acid at position 4 vs.

- Heteroatom Influence : Compounds like 2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid incorporate sulfur, enabling π-π stacking and unique electronic properties distinct from benzoyl derivatives .

Physicochemical Properties

- Acidity : The carboxylic acid pKa of this compound is expected to be lower (more acidic) than 4-methylpyridine-2-carboxylic acid due to the benzoyl group’s electron-withdrawing nature. For comparison, 2-(benzyloxy)pyridine-4-carboxylic acid may exhibit moderate acidity due to the ether group’s inductive effects .

- Solubility : The benzoyl group reduces aqueous solubility compared to methyl or hydroxylated analogs, necessitating organic solvents for reactions .

- Thermal Stability : Derivatives with bulky substituents (e.g., benzoyl, fluorophenyl) may exhibit higher melting points due to enhanced intermolecular interactions .

Biological Activity

4-Benzoylpyridine-2-carboxylic acid is a compound of significant interest in biological research due to its potential therapeutic properties. This article provides an overview of its biological activities, including antimicrobial and anticancer properties, along with relevant data tables and case studies.

Chemical Structure and Properties

This compound contains both a benzoyl group and a carboxylic acid group, which contribute to its unique chemical properties. Its structure can be represented as follows:

Where:

- C1: Pyridine ring

- C2: Benzoyl group

- C3: Carboxylic acid group

This dual functionality allows for diverse interactions with biological targets, enhancing its potential as a pharmaceutical agent.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 50 µg/mL |

| Staphylococcus aureus | 18 | 30 µg/mL |

| Klebsiella pneumoniae | 12 | 70 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro tests have demonstrated cytotoxic effects on several cancer cell lines, including:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 25 | 3.5 |

| MCF7 (breast cancer) | 30 | 4.0 |

| A549 (lung cancer) | 20 | 5.0 |

The selectivity index indicates that the compound selectively targets cancer cells over normal cells, highlighting its therapeutic potential .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Notably, it has been shown to modulate neurotransmitter receptors, which may contribute to its anticonvulsant effects. Additionally, the compound's ability to induce apoptosis in cancer cells appears linked to oxidative stress pathways and mitochondrial dysfunction .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against multidrug-resistant bacteria. The results indicated that certain modifications enhanced antibacterial activity significantly compared to the parent compound .

Case Study 2: Cancer Cell Line Testing

In another study, the anticancer properties were assessed using an MTT assay on human cancer cell lines. The results revealed that the compound exhibited dose-dependent cytotoxicity, with significant reductions in cell viability observed at concentrations above 20 µM .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Benzoylpyridine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via coupling reactions between pyridine-2-carboxylic acid derivatives and benzoyl-containing reagents. For example, similar compounds like N-Benzoyl-2-pyridinecarboxamides are synthesized by reacting 2-pyridinecarboxylic acid with benzimidoyl chlorides in acetonitrile under reflux, followed by purification via silica gel chromatography . Key variables include solvent choice (e.g., acetonitrile vs. benzene), temperature (50–60°C), and stoichiometry of reactants.

- Yield Optimization : Adjusting the molar ratio of triethylamine (as a base) and controlling reaction time can minimize side products. Monitoring via TLC or HPLC ensures reaction completion .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- Spectroscopy : IR for carboxylic acid (-COOH) and benzoyl (C=O) groups; NMR for pyridine ring proton environments and substituent positioning.

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., C₁₃H₉NO₃ for analogous compounds) .

- Chromatography : HPLC or GC-MS to assess purity (>95% threshold for research-grade material) .

Advanced Research Questions

Q. How can conflicting solubility and stability data from different studies be systematically addressed?

- Contradiction Analysis : Discrepancies often arise from pH variations or solvent systems. For example, pyridine-carboxylic acid derivatives show pH-dependent solubility due to protonation of the pyridine nitrogen and deprotonation of the carboxylic acid group. Stability studies should replicate conditions (e.g., buffered solutions at pH 4–8) and use kinetic assays to track degradation .

- Resolution Strategy : Conduct comparative studies using standardized buffers (e.g., phosphate vs. acetate) and quantify solubility via UV-Vis spectroscopy. Stability data should be normalized to temperature and ionic strength .

Q. What strategies optimize this compound’s stability in biological assays?

- Methodology :

- Formulation : Use lyophilization to stabilize the compound in dry form. In aqueous solutions, add cryoprotectants (e.g., trehalose) or antioxidants (e.g., ascorbic acid) .

- Storage : Store at -80°C in amber vials to prevent photodegradation. Confirm stability via LC-MS over 1–6 months .

Q. How does the compound’s structure influence its coordination chemistry with transition metals?

- Mechanistic Insight : The pyridine nitrogen and carboxylic acid oxygen serve as donor atoms. Analogous compounds (e.g., 4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid) form stable complexes with metals like Cu(II) or Fe(III), enabling applications in MOFs. Chelation studies using UV-Vis titration and X-ray crystallography reveal binding stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratios) .

Methodological Recommendations

- Contradiction Handling : When conflicting data arise (e.g., solubility in DMSO vs. water), validate via orthogonal methods (e.g., isothermal titration calorimetry) .

- Advanced Purification : Use preparative HPLC with C18 columns for chiral separation, especially if stereoisomers are present (e.g., R/S configurations in pyrrolidine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.